Ethyl-3-hydroxybutyrat

Übersicht

Beschreibung

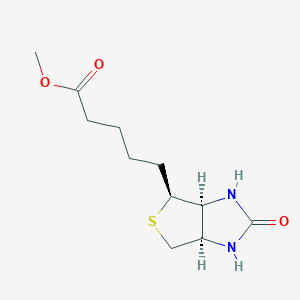

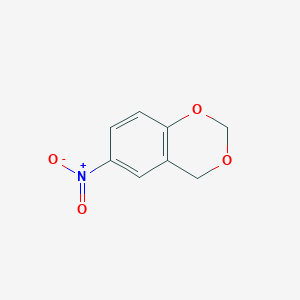

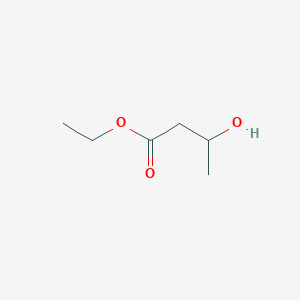

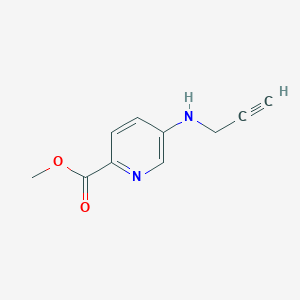

Ethyl 3-hydroxybutyrate is an organic compound with the molecular formula C6H12O3. It is a clear, colorless liquid that is known for its pleasant fruity aroma, often described as grape-like. This compound is naturally found in various fruits such as pineapple, tamarillo, caja, and naranjilla . It is commonly used as a flavoring agent in the food industry and has applications in pharmaceuticals and chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-hydroxybutyrate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

Biology: The compound is studied for its role in metabolic pathways, particularly in the context of ketone body metabolism.

Industry: It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

Target of Action

Ethyl 3-hydroxybutyrate (EHB) primarily targets tissues where it is oxidized to acetoacetate (AcAc) in a reaction catalyzed by 3-HB dehydrogenase . This enzyme plays a crucial role in the metabolism of fatty acids and the production of energy in the body.

Mode of Action

EHB interacts with its targets by being converted into 3-hydroxybutyrate (3-HB) after administration . This conversion significantly increases the levels of 3-HB in the serum and gastrocnemius of mice . The 3-HB is then oxidized to AcAc, which is used as an energy source in the absence of sufficient blood glucose .

Biochemical Pathways

In microorganisms, 3-HB can be synthesized through two pathways. One of these involves the direct synthesis of 3-HB by condensation of two acetyl-CoA molecules, which originate from the TCA cycle, to acetoacetyl-CoA by β-ketothiolase followed by reduction to 3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase .

Pharmacokinetics

After a single intraperitoneal injection of EHB into mice, 3-HB levels were significantly increased in the serum and gastrocnemius of mice . This suggests that EHB has good bioavailability and can effectively increase the levels of 3-HB in the body.

Result of Action

The administration of EHB alleviates cachexia-related symptoms, ameliorates skeletal muscle atrophy, and improves survival in cachectic mice . In addition, the supplementation of cachectic mice with 3-HB by EHB administration significantly reduces tumor weights, indicating the anti-tumor effects of 3-HB .

Action Environment

The action of EHB can be influenced by various environmental factors. For instance, the presence of l-3HB in non-racemic d/l-3HB tends to delay the onset of ketosis This suggests that the composition of the administered EHB can affect its efficacy

Biochemische Analyse

Biochemical Properties

Ethyl 3-hydroxybutyrate participates in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules . It is formed as a product of the normal metabolism of fatty acid oxidation . In microorganisms, Ethyl 3-hydroxybutyrate serves as a substrate for the synthesis of polyhydroxybutyrate, a reserve material .

Cellular Effects

Ethyl 3-hydroxybutyrate has been observed to have significant effects on various types of cells and cellular processes . For instance, it has been found to alleviate skeletal muscle atrophy in cachectic mice . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ethyl 3-hydroxybutyrate involves its interactions with biomolecules at the molecular level . It can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are direct, while others are indirect, regulated by the metabolites into which Ethyl 3-hydroxybutyrate is converted .

Temporal Effects in Laboratory Settings

The effects of Ethyl 3-hydroxybutyrate change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Ethyl 3-hydroxybutyrate vary with different dosages in animal models . For instance, it has been observed to alleviate cachexia-related symptoms, ameliorate skeletal muscle atrophy, and improve survival in cachectic mice .

Metabolic Pathways

Ethyl 3-hydroxybutyrate is involved in several metabolic pathways . It interacts with enzymes and cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

Ethyl 3-hydroxybutyrate is transported and distributed within cells and tissues . It interacts with specific transporters, influencing its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxybutyrate can be synthesized through several methods. One common method involves the bioreduction of ethyl acetoacetate using recombinant Escherichia coli cells. This process is enhanced by using eco-friendly ionic liquids as cosolvents, which improve the solubility of ethyl acetoacetate and the membrane permeability of the cells . The reaction is typically carried out at 30°C with a shaking speed of 200 rpm for 24 hours.

Another method involves the catalytic hydrogenation of ethyl acetoacetate. This process uses a hydrogenation catalyst such as palladium on carbon under mild conditions to reduce ethyl acetoacetate to ethyl 3-hydroxybutyrate .

Industrial Production Methods

In industrial settings, ethyl 3-hydroxybutyrate is often produced by the catalytic hydrogenation of ethyl acetoacetate. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor where ethyl acetoacetate is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-hydroxybutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Ethyl 3-hydroxybutyrate can be oxidized to ethyl acetoacetate using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to ethyl 3-hydroxybutyrate from ethyl acetoacetate using hydrogenation catalysts like palladium on carbon.

Substitution: Ethyl 3-hydroxybutyrate can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

Oxidation: Ethyl acetoacetate.

Reduction: Ethyl 3-hydroxybutyrate.

Substitution: Depending on the nucleophile, products can include ethyl 3-chlorobutyrate, ethyl 3-aminobutyrate, etc.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-hydroxybutyrate is similar to other hydroxybutyrate esters and ketone bodies. Some of the similar compounds include:

Methyl 3-hydroxybutyrate: Similar in structure but with a methyl group instead of an ethyl group.

Ethyl acetoacetate: A precursor in the synthesis of ethyl 3-hydroxybutyrate.

3-Hydroxybutyric acid: The free acid form of ethyl 3-hydroxybutyrate.

Ethyl 3-hydroxybutyrate is unique due to its pleasant aroma and its applications as a flavoring agent and chiral intermediate. Its ability to undergo various chemical reactions and its role in metabolic pathways make it a versatile compound in both research and industry.

Eigenschaften

IUPAC Name |

ethyl 3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSUIQOIVADKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025305 | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

148 °F (NTP, 1992) | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5405-41-4, 56816-01-4, 35608-64-1 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (S)-3-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056816014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52008C87PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ethyl 3-hydroxybutyrate?

A1: Ethyl 3-hydroxybutyrate has the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol. []

Q2: Is there spectroscopic data available for Ethyl 3-hydroxybutyrate?

A2: Yes, Ethyl 3-hydroxybutyrate has been characterized using various spectroscopic techniques. Researchers have reported its infrared (IR) and mass spectrometry (MS) data. Additionally, both 1H NMR and 13C NMR data are available, confirming its structure. [, , ]

Q3: Can Ethyl 3-hydroxybutyrate be synthesized enzymatically?

A3: Yes, Ethyl 3-hydroxybutyrate can be produced through the enzymatic transesterification of racemic Ethyl 3-hydroxybutyrate with (R)-1,3-butanediol using Candida antarctica lipase B (CAL-B) as a catalyst. []

Q4: How does the choice of alcohol affect the enzymatic resolution of Ethyl 3-hydroxybutyrate?

A4: Research shows that the type of butyric acid ester used influences the enantioselectivity of CALB. Using longer alkyl chains like octyl in the ester decreases enantiomeric excess, while bulky groups like benzyl or tert-butyl enhance it. []

Q5: What are the advantages of using a loop reactor system for Ethyl 3-hydroxybutyrate production?

A5: Compared to a stirred reactor, a loop reactor system minimizes enzyme particle attrition, making it more suitable for large-scale production of (S)- and (R)-Ethyl 3-hydroxybutyrate. []

Q6: Is Ethyl 3-hydroxybutyrate used as a starting material in organic synthesis?

A6: Yes, Ethyl 3-hydroxybutyrate serves as a valuable chiral building block in organic synthesis. Its dianion can undergo stereoselective substitution reactions with various electrophiles, leading to the formation of complex molecules. []

Q7: Can Ethyl 3-hydroxybutyrate be used in the synthesis of aminosaccharides?

A7: Yes, Ethyl 3-hydroxybutyrate can be employed as a starting material in the synthesis of aminosaccharides. Researchers have successfully synthesized Methyl N-benzoylacosaminide and Methyl N-[oxo(phenylmethoxy)acetyl]daunosaminide using (S)-Ethyl 3-hydroxybutyrate as a key chiral precursor. [, , ]

Q8: How does the structure of Ethyl 3-hydroxybutyrate relate to its activity as an insect repellent?

A8: While Ethyl 3-hydroxybutyrate itself shows repellent activity against certain Drosophila species, modifications to its structure might lead to changes in its repellent properties. Further research is needed to establish a detailed structure-activity relationship for this specific application. []

Q9: What is the stability of Ethyl 3-hydroxybutyrate?

A9: Ethyl 3-hydroxybutyrate should be stored under refrigeration to prevent potential transesterification and oligomerization at room temperature. []

Q10: What analytical techniques are employed to characterize and quantify Ethyl 3-hydroxybutyrate?

A10: Ethyl 3-hydroxybutyrate can be analyzed using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. Its enantiomeric purity can be determined by chiral GC or HPLC. Additionally, researchers utilize techniques like NMR and optical rotation to assess its purity and stereochemistry. [, , ]

Q11: Does Ethyl 3-hydroxybutyrate play a role in insect behavior?

A11: Yes, research indicates that Ethyl 3-hydroxybutyrate acts as an attractant for the parasitic wasp Diachasmimorpha longicaudata. This wasp relies on volatile cues emitted from infested fruits, including Ethyl 3-hydroxybutyrate, to locate its host insect, the Oriental fruit fly Bactrocera dorsalis. []

Q12: Is Ethyl 3-hydroxybutyrate found in food?

A12: Yes, Ethyl 3-hydroxybutyrate is a naturally occurring compound found in various foods, including wine and some fruits like African Mango. Its presence contributes to the unique aroma profile of these food items. [, ]

Q13: Can Ethyl 3-hydroxybutyrate be used to study plant-insect interactions?

A13: Yes, studies investigating the volatile profiles of crops like cocoa beans have shown that the presence and concentration of compounds like Ethyl 3-hydroxybutyrate can influence the attraction of insects like Tribolium castaneum. This knowledge can be applied in developing pest control strategies. []

Q14: Can microorganisms be used to produce optically active Ethyl 3-hydroxybutyrate?

A14: Yes, various microorganisms can produce optically active Ethyl 3-hydroxybutyrate. For instance, baker’s yeast (Saccharomyces cerevisiae) can reduce Ethyl acetoacetate to (S)-Ethyl 3-hydroxybutyrate. [, , , ]

Q15: Does the choice of microorganism affect the stereochemistry of the produced Ethyl 3-hydroxybutyrate?

A15: Yes, different microorganisms exhibit varying stereoselectivity in the reduction of Ethyl acetoacetate. While baker's yeast yields the (S)-enantiomer, the fungus Geotrichum candidum produces the (R)-enantiomer. [, ]

Q16: What factors influence the enantioselectivity of microbial reduction of Ethyl acetoacetate?

A16: Several factors can impact the enantioselectivity of the biotransformation process, including substrate concentration, the presence of co-substrates or additives, and even genetic modifications of the microorganisms. []

Q17: What are the advantages of using microbial cells for the production of Ethyl 3-hydroxybutyrate?

A17: Microbial cell-catalyzed synthesis offers advantages such as mild reaction conditions, high enantioselectivity, and environmental friendliness, making it a promising alternative to traditional chemical synthesis. []

Q18: Can the physiological state of the yeast cells affect the enantioselectivity of Ethyl 3-hydroxybutyrate production?

A18: Research shows that the physiological state of Saccharomyces cerevisiae significantly impacts the enantioselectivity of Ethyl 4-chloro-acetoacetate reduction. Resting cells favor (S)-Ethyl 4-chloro-3-hydroxybutyrate production, while actively metabolizing cells favor the (R)-enantiomer. []

Q19: What role does chloroacetone play in the enantioselective reduction of Ethyl 4-chloro-acetoacetate by S. cerevisiae?

A19: Chloroacetone, a metabolite generated during the reaction, has a stereodirecting effect. It significantly influences the enantioselectivity, promoting the formation of the (S)-enantiomer of Ethyl 4-chloro-3-hydroxybutyrate. []

Q20: Can S. cerevisiae be used for dehalogenation reactions?

A20: Yes, studies have demonstrated that S. cerevisiae can also catalyze the aerobic reductive dehalogenation of Ethyl 4-chloro-acetoacetate, showcasing its versatility as a biocatalyst. []

Q21: Can Ethyl 3-hydroxybutyrate be used to synthesize biodegradable polymers?

A21: Ethyl 3-hydroxybutyrate serves as a precursor to poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester with potential applications in packaging, agriculture, and biomedicine. [, , ]

Q22: How is Ethyl 3-hydroxybutyrate used in the synthesis of PHB?

A22: Ethyl 3-hydroxybutyrate can be chemically converted to 3-hydroxybutyric acid, the monomeric unit of PHB. Polymerization of 3-hydroxybutyric acid yields the desired PHB polymer. []

Q23: Can Ethyl 3-hydroxybutyrate be used to modify chitosan for 3D printing applications?

A23: Yes, research describes a method for preparing a biodegradable modified chitosan-hydroxybutyrate material for 3D printing. This material incorporates Ethyl 3-hydroxybutyrate and exhibits desirable properties such as high thermal stability, good biodegradability, and water solubility. []

Q24: Have there been any computational studies on Ethyl 3-hydroxybutyrate?

A24: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the competitive pathways of hydrolysis and retro-aldol reactions of Ethyl 3-hydroxybutyrate and its derivatives. These calculations help explain the observed product distributions in different reaction conditions. []

Q25: Have any studies investigated the gas-phase behavior of metal complexes containing Ethyl 3-hydroxybutyrate?

A25: Yes, Electrospray Ionization Mass Spectrometry (ESI-MS) studies have examined the gas-phase behavior of Ni(II) complexes containing Ethyl 3-hydroxybutyrate. These studies have provided insights into the coordination chemistry of these complexes and the factors affecting the gas-phase dehydrogenation of Ethyl 3-hydroxybutyrate. []

Q26: What are some of the early milestones in the research and applications of Ethyl 3-hydroxybutyrate?

A26: Early research recognized the potential of Ethyl 3-hydroxybutyrate as a chiral building block and explored its synthesis through microbial reduction of ethyl acetoacetate. This discovery paved the way for its application in the synthesis of various chiral compounds. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)

![cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid](/img/structure/B144707.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)